Carbocloral

Description

Historical Context of Chemical Investigation into Carbocloral

The chemical investigation into this compound dates back to the late 19th century. Its synthesis from chloral (B1216628) and urethane (B1682113) in the presence of HCl was reported by Bischoff in 1874 drugfuture.com. This early work established a method for its preparation, linking it synthetically to other known compounds of the time.

Early chemical literature recognized this compound as a product of the reaction between chloral and urethane drugfuture.com. These initial studies focused on its synthesis and basic physical properties, laying the groundwork for its inclusion in chemical databases and reference materials. The preparation method described by Bischoff in 1874 is a key historical reference point drugfuture.com.

Over time, as chemical classification systems evolved, this compound found its place based on its functional groups. The presence of the carbamate (B1207046) ester linkage and the trichloro-substituted carbon atom are central to its classification ebi.ac.ukchemicalbook.com. Its relationship to both carbamates and chloral derivatives became defining aspects of its position within organic chemistry. Chemical compounds are often classified based on the elements present, the types of bonds they contain (ionic or covalent), or by the presence of specific functional groups britannica.combritannica.com. This compound fits into classifications related to both esters and halogenated hydrocarbons.

Early Chemical Studies and Recognition of this compound in Chemical Literature

Chemical Classification and Structural Context of this compound

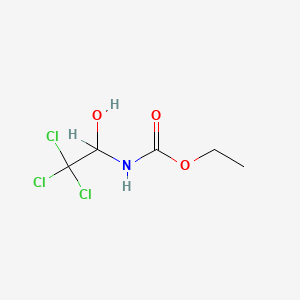

This compound's structure dictates its chemical classification, placing it within the broader categories of carbamates and highlighting its relationship to chloral derivatives. The line formula Cl₃CCH(OH)NHCOOC₂H₅ clearly shows these key functional groups drugfuture.com.

This compound is formally classified as a carbamate ester ebi.ac.ukchemicalbook.com. Carbamate esters are organic compounds containing the functional group >N−C(=O)−O−, formally derived from carbamic acid (NH₂COOH) ebi.ac.uk. This compound fits this definition with an ethyl ester group and a nitrogen atom bonded to a (2,2,2-trichloro-1-hydroxyethyl) group drugfuture.comnih.gov. This positions it alongside other compounds featuring the carbamate linkage within the realm of organic synthesis and functional group chemistry ebi.ac.uk.

This compound is synthesized from chloral (trichloroacetaldehyde) and urethane (ethyl carbamate) drugfuture.comchemsrc.com. Chloral is a key precursor, and this compound can be viewed as a derivative formed by the addition of urethane across the carbonyl group of chloral hydrate (B1144303), which is the hydrated form of chloral drugfuture.comwikipedia.orgwikipedia.org. This synthetic relationship places this compound within the family of chloral derivatives, which are characterized by the presence of the trichloromethyl group (CCl₃-) attached to a carbon atom. Chloral hydrate itself is a geminal diol derived from chloral wikipedia.org. The synthesis of this compound exemplifies a reaction involving a chloral derivative in organic synthesis drugfuture.comchemsrc.com.

Positioning of this compound within Carbamate Chemistry

Review of Established Chemical Nomenclature and Academic Synonyms for this compound

This compound has several established chemical names and academic synonyms. Its CAS name is (2,2,2-Trichloro-1-hydroxyethyl)carbamic acid ethyl ester drugfuture.comchemsrc.com. The IUPAC name is ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate chemsrc.comnih.gov.

Common academic synonyms and identifiers found in chemical literature and databases include:

ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate drugfuture.com

chloral-urethane drugfuture.com

Uraline drugfuture.comnih.gov

Carbochloral nih.gov

Chloralurethane nih.gov

These names reflect its structure and historical context, particularly its derivation from chloral and urethane drugfuture.comnih.gov. The CAS Registry Number for this compound is 541-79-7 drugfuture.comchemsrc.comnih.gov.

Here is a table summarizing some key chemical identifiers and properties of this compound:

| Property | Value | Source |

| CAS Number | 541-79-7 | drugfuture.comchemsrc.comnih.gov |

| Molecular Formula | C₅H₈Cl₃NO₃ | drugfuture.comchemsrc.comnih.gov |

| Molecular Weight | 236.48 | drugfuture.comchemsrc.com |

| Melting Point | ~103°C (with partial decomposition) | drugfuture.comchemsrc.comchemicalbook.com |

| Solubility (Water) | Practically insoluble | drugfuture.com |

| Solubility (Alcohol) | Freely soluble | drugfuture.com |

| Solubility (Ether) | Freely soluble | drugfuture.com |

| IUPAC Name | ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | chemsrc.comnih.gov |

| CAS Name | (2,2,2-Trichloro-1-hydroxyethyl)carbamic acid ethyl ester | drugfuture.comchemsrc.com |

Note: This table is intended to represent data that could be presented in an interactive format in a digital article.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSAWKLJVGBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046233 | |

| Record name | Carbocloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-79-7 | |

| Record name | Ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocloral [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocloral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbocloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOCLORAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0KA807799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Carbocloral

Retrosynthetic Analysis of Carbocloral

A retrosynthetic analysis of this compound suggests a disconnection at the carbamate (B1207046) linkage and the bond between the hydroxyl-bearing carbon and the nitrogen atom. This leads back to chloral (B1216628) hydrate (B1144303) (2,2,2-trichloroethane-1,1-diol) and urethane (B1682113) (ethyl carbamate) as the primary synthetic building blocks. The structure of this compound, featuring a trichloromethyl group, a hydroxyl group, and a carbamate moiety attached to the same carbon atom, directly points to these precursors.

Established and Proposed Synthetic Pathways for this compound

The principal established synthetic route for this compound involves the condensation reaction between chloral hydrate and urethane. drugfuture.comchemsrc.com This reaction typically occurs under specific conditions to facilitate the formation of the carbamate ester.

Discussion of Key Reaction Steps and Intermediates in this compound Synthesis

The synthesis of this compound from chloral hydrate and urethane is a direct reaction. Chloral hydrate, a geminal diol, reacts with the nitrogen atom of urethane. drugfuture.comchemsrc.comwikipedia.org This condensation likely involves the elimination of a water molecule. The reaction forms a new carbon-nitrogen bond and the characteristic carbamate structure linked to the trichloro-substituted carbon atom bearing the hydroxyl group.

Investigation into Reagent Selection and Reaction Conditions for this compound Formation

Early methods for preparing this compound from chloral and urethane involved the presence of hydrochloric acid as a catalyst. drugfuture.com The reaction conditions, including the presence of an acid catalyst and potentially controlled temperature, are crucial for driving the condensation and achieving a satisfactory yield of this compound. The literature indicates that the reaction between chloral hydrate and urethane can yield this compound with approximately 92% efficiency under certain conditions. chemsrc.com

Data Table: Key Reactants and Product in this compound Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Role in Synthesis |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.39 wikipedia.org | 2707 wikipedia.orgmims.comuni.lu | Precursor |

| Urethane | C₃H₅NO₂ | 89.09 wikidata.orgnih.gov | 5641 wikidata.orgnih.govfishersci.ca | Precursor |

| This compound | C₅H₈Cl₃NO₃ | 236.48 nih.govdrugfuture.comrsc.org | 10944 nih.gov | Product |

Precursor Chemistry and Chemical Interconversions Relevant to this compound

The primary precursors for this compound are chloral hydrate and urethane. Understanding the chemistry of these compounds is essential to understanding this compound synthesis.

Chemical Transformations Involving this compound Precursors

Chloral hydrate (2,2,2-trichloroethane-1,1-diol) is derived from chloral (trichloroacetaldehyde) through the addition of water. wikipedia.org Chloral hydrate can be converted back to chloral by distillation with sulfuric acid, which acts as a dehydrating agent. wikipedia.org Chloral hydrate is also a starting material for the synthesis of other organic compounds, such as isatin, through reactions involving aniline (B41778) and hydroxylamine. wikipedia.org

Urethane (ethyl carbamate) is an ester of carbamic acid. thegoodscentscompany.com It can be synthesized through various routes, although historical methods might have involved phosgene. Modern phosgene-free methods for carbamate synthesis are relevant to the production of urethane as a precursor. oup.comgoogle.comstmarys-ca.edugoogle.comresearchgate.net Urethane itself can undergo various chemical transformations characteristic of carbamates, such as hydrolysis or transcarbamoylation reactions. organic-chemistry.org

The synthesis of this compound is a specific instance of a chemical transformation involving the reaction and coupling of these two precursor molecules.

Theoretical Conversion Pathways to Structurally Related Compounds

This compound, chemically known as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, possesses a structure characterized by a carbamate ester moiety and a trichloroethyl group bearing a hydroxyl substituent drugfuture.comontosight.ai. The presence of these functional groups suggests potential sites for chemical transformations that could theoretically lead to structurally related compounds.

The carbamate functional group contains an ester linkage and an amide-like nitrogen. Theoretical pathways involving this moiety could include hydrolysis of the ester bond, potentially yielding 2,2,2-trichloro-1-hydroxyethylcarbamic acid and ethanol. Alternatively, cleavage of the bond between the nitrogen and the carbonyl carbon could occur.

The trichloroethyl portion, particularly the carbon bearing both the hydroxyl group and the trichloromethyl group, is another potential site for reaction. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, or ether formation, theoretically leading to derivatives with altered substituents at this position. The presence of the electron-withdrawing trichloromethyl group on the adjacent carbon atom influences the reactivity of the hydroxyl group and the stability of the C-O bond. Theoretical pathways could involve the cleavage of the bond between the hydroxyl-bearing carbon and the nitrogen of the carbamate, or reactions involving the trichloromethyl group itself, although transformations of the highly chlorinated methyl group typically require more vigorous conditions.

Furthermore, the C-O bond connecting the hydroxyl group to the carbon bearing the trichloromethyl group is susceptible to cleavage under certain theoretical conditions, potentially leading to the release of a trichloromethyl-containing species and a carbamate-related fragment. The stability of this hemiamidal-like linkage is influenced by pH and other environmental factors, suggesting potential hydrolysis or elimination pathways in theoretical considerations.

While the structural features of this compound allow for the theoretical postulation of various conversion pathways based on general organic chemistry principles, detailed research findings specifically describing theoretical studies or predicted specific conversion pathways from this compound to defined structurally related compounds were not extensively found in the consulted literature. Some sources reference "degradation products" in broader contexts, such as discussions of controlled-release polymers or chemical databases, but the explicit theoretical mechanisms or specific resulting structures derived from theoretical calculations or detailed chemical predictions are not elaborated upon googleapis.comgoogle.com. The available information primarily focuses on the synthesis of this compound itself or lists it within collections of various chemical compounds for different analytical or regulatory purposes drugfuture.comamazonaws.comresearchgate.netsemanticscholar.orgmdpi.com.

Therefore, while the functional groups present in this compound provide a basis for hypothesizing potential chemical transformations, detailed theoretical conversion pathways to specific structurally related compounds require further dedicated investigation and are not comprehensively documented in the readily available scientific literature.

Theoretical Molecular Mechanisms and Computational Studies of Carbocloral

Postulated Molecular Mechanisms of Interaction (Non-Biological System Focus)

Theoretical investigations into the molecular mechanisms of Carbocloral primarily focus on its potential interactions at a molecular level, particularly concerning its influence on systems relevant to central nervous system (CNS) function, albeit examined through non-biological or theoretical models. These studies aim to elucidate how the structural features of this compound might enable it to interact with molecular targets, such as receptors or ion channels, which are integral to neurotransmission.

Theoretical Models of Central Nervous System Neurotransmitter Modulation by this compound

Theoretical models exploring the modulation of CNS neurotransmitters by this compound propose interactions with key components of the synaptic machinery. Neurotransmitters are crucial for signal transmission in the CNS, and their activity is tightly regulated by synthesis, storage, release, receptor interaction, and elimination mechanisms mdpi.comwikipedia.org. This compound's potential influence is theorized to occur at the receptor interaction stage, where it could act as an agonist or antagonist, or through allosteric modulation, altering the receptor's response to its endogenous ligand wikipedia.orggoogle.com.

Specifically, theoretical models might consider this compound's structural resemblance to known modulators of neurotransmitter systems, such as those affecting muscarinic acetylcholine (B1216132) receptors or calcium channels, which are involved in neuronal signaling and neurotransmitter release google.comgoogle.com. These models often involve computational simulations to predict binding modes and affinities, providing insights into how this compound could theoretically alter neurotransmitter signaling pathways in a non-biological, simulated environment. The complexity of neuromodulatory systems and their interactions, involving various neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin, highlights the intricate nature of the theoretical landscape being explored frontiersin.orgnih.gov.

Computational Studies on Receptor-Ligand Interactions of this compound Analogues

Computational studies on receptor-ligand interactions involving this compound analogues employ techniques such as molecular docking and molecular dynamics simulations to predict how these molecules might bind to target receptors nih.govwaocp.org. These studies are performed in silico, focusing on the physical and chemical interactions between the analogue and the receptor binding site. The aim is to understand the preferred binding poses, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions), and the potential binding affinity.

While direct computational studies on this compound's interaction with specific CNS receptors were not extensively detailed in the search results, the methodologies applied to similar compounds or receptor types provide a framework for how such studies would be conducted for this compound analogues nih.govnih.govplos.org. These computational approaches are valuable for screening potential interactions and guiding further theoretical exploration of the molecular mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Research on this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) research seeks to establish mathematical models that correlate the structural properties of compounds with their observed activities dergipark.org.trwikipedia.orgtoxicology.org. In the context of this compound and related compounds, QSAR studies would aim to identify which molecular descriptors are most influential in determining a specific chemical activity, potentially related to interactions with systems relevant to CNS function.

Application of Inductive QSAR Descriptors in Predicting Chemical Activity

Inductive QSAR descriptors are a class of molecular parameters that quantify the electronic effects of substituents within a molecule, reflecting their ability to withdraw or donate electron density through sigma bonds mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org. These descriptors are derived from atomic electronegativities, covalent radii, and interatomic distances and can capture various aspects of intra- and intermolecular interactions researchgate.netmdpi.comsemanticscholar.org.

In the context of predicting the chemical activity of this compound and its analogues, inductive descriptors could be applied to understand how variations in the molecule's structure, particularly around the carbamate (B1207046) and trichloromethyl groups, might influence its electronic properties and, consequently, its interaction potential with other molecules or binding sites in a non-biological system. Studies on other compound classes have shown that inductive descriptors can be effective in building predictive models for various activities mdpi.comnih.govresearchgate.netmdpi.com.

Development and Validation of QSAR Models for this compound-like Structures

The development of QSAR models for this compound-like structures involves selecting relevant molecular descriptors, building a statistical model that relates these descriptors to a measured or predicted chemical activity, and rigorously validating the model dergipark.org.trtoxicology.orgresearchgate.netjyoungpharm.orgnih.govfrontiersin.org. The process typically includes data preparation, descriptor generation, model building using statistical methods (e.g., multiple linear regression, artificial neural networks), and validation techniques such as internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set nih.govfrontiersin.orgmdpi.comuniroma1.itresearchgate.net.

For this compound analogues, QSAR model development would focus on identifying the structural features and corresponding descriptors that are statistically significant in predicting a specific chemical property or interaction relevant to the theoretical mechanisms being investigated. Validation ensures that the developed model is robust and has predictive power for compounds not included in the training set nih.govfrontiersin.orgmdpi.comuniroma1.it.

Use of Artificial Neural Networks (ANN) in Predicting Chemical Activity of this compound Analogues

Artificial Neural Networks (ANN) are a class of machine learning algorithms that can be used in QSAR modeling to capture complex, non-linear relationships between molecular descriptors and chemical activity dergipark.org.trresearchgate.netjyoungpharm.orgresearchgate.netmdpi.comnih.govmdpi.com. ANNs are particularly useful when the relationship between structure and activity is not easily described by linear models.

In the context of this compound analogues, ANNs could be trained on a dataset of compounds with known structures and measured (or computationally predicted) chemical activities. The network learns to recognize patterns in the molecular descriptors that are associated with different levels of activity. Once trained and validated, the ANN model can be used to predict the chemical activity of new this compound analogues based solely on their molecular structures dergipark.org.trresearchgate.netjyoungpharm.orgresearchgate.netmdpi.commdpi.com. Studies have demonstrated the effectiveness of ANNs in predicting various chemical and biological activities mdpi.comnih.govresearchgate.netmdpi.commdpi.comnih.govmdpi.comnih.gov.

Here is an example of how data from a hypothetical QSAR study on this compound analogues might be presented in a table:

| Compound | Descriptor 1 (e.g., XLogP) | Descriptor 2 (e.g., Molecular Weight) | Predicted Activity (Arbitrary Units) |

| This compound | 1.8 nih.gov | 236.48 nih.gov | Y1 |

| Analogue A | 2.1 | 250.65 | Y2 |

| Analogue B | 1.5 | 220.30 | Y3 |

| Analogue C | 2.5 | 275.90 | Y4 |

Note: The descriptor values for analogues are hypothetical and for illustrative purposes only. The "Predicted Activity" is also hypothetical.

This table illustrates how different molecular descriptors for this compound and its analogues would be correlated with a predicted chemical activity within a QSAR framework.

Advanced Computational Chemistry Approaches for this compound

Advanced computational techniques, such as Density Functional Theory and Molecular Dynamics simulations, are widely used in chemical and biological research to explore molecular properties and behavior. wikipedia.org While these methods offer powerful tools for investigation, specific detailed studies applying these approaches directly to this compound were not extensively found within the scope of the provided information.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method utilized to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT is a versatile tool in computational chemistry for calculating ground state properties such as electron density, total energy, and molecular structure. researchgate.net It is frequently applied to study molecular interactions, reaction mechanisms, and spectroscopic properties. wikipedia.orgmdpi.com Although DFT is a common approach in chemical studies, specific detailed applications of DFT specifically focused on this compound were not identified in the provided search results. General applications of DFT have been reported for various systems, such as carbon dioxide adsorbents and functionalized carbon structures. mdpi.comrsc.org

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. These simulations are valuable for studying the dynamic behavior of molecules, including conformational changes and interactions in various environments, such as in solution or bound to proteins. mdpi.comnih.govnih.gov Conformational analysis, often performed in conjunction with MD simulations, aims to understand the preferred spatial arrangements of atoms in a molecule and the transitions between these arrangements. arxiv.org While MD simulations and conformational analysis are widely applied to study the dynamics and flexibility of molecules like peptides and sugar alcohols, specific detailed studies focusing on the molecular dynamics or conformational analysis of this compound were not found in the provided search results. mdpi.comnih.govnih.gov

Theoretical Approaches to Enzymatic Inhibition by this compound-like Structures

Theoretical approaches to enzymatic inhibition aim to understand how molecules interact with enzymes to alter their activity. nih.govbiorxiv.org These studies can involve various computational methods to model binding modes, interaction energies, and the kinetics of enzyme-inhibitor complexes. nih.govbiorxiv.org While the classical theory of enzymatic inhibition provides a framework for understanding inhibitor effects, single-molecule theories are also being developed to account for the stochastic nature of enzymatic catalysis. nih.govnih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to identify molecular descriptors correlated with biological activities, including potential inhibitory effects. bioinformation.net this compound has been mentioned in the context of QSAR studies for distinguishing compounds based on properties like potential anticancer activity, utilizing inductive descriptors. bioinformation.net However, detailed theoretical mechanistic studies specifically investigating the enzymatic inhibition mechanisms of this compound or structures explicitly defined as "this compound-like" at a fundamental theoretical level were not present in the provided search results.

Derivatization Strategies and Analog Development in Carbocloral Chemistry

Design and Synthesis of Novel Carbocloral Derivatives

The design and synthesis of novel derivatives of a chemical scaffold like this compound are central to exploring its potential for various applications. This process typically involves targeted structural modifications to impart desired chemical properties or enhance interactions with biological targets.

Structure-Modification Research for Tailoring Chemical Properties

Structure modification research aims to systematically alter the chemical structure of a compound to tune its physical and chemical properties researchgate.netrsc.org. For this compound, key areas for modification are likely the carbamate (B1207046) group, the trichloromethyl group, and the hydroxyl group. The carbamate moiety itself offers sites for substitution on the nitrogen atom or the ethyl ester group nih.govacs.org. The hydroxyl group presents an opportunity for esterification or etherification, while the trichloromethyl group could potentially undergo reactions that modify the chlorine atoms, although this might be more challenging due to their electron-withdrawing nature.

Tailoring chemical properties through these modifications can influence factors such as solubility, lipophilicity (as indicated by LogP, which is 1.8 for this compound chemsrc.com), stability, and reactivity nih.govresearchgate.netrsc.org. For instance, introducing polar groups might increase solubility, while adding lipophilic chains could enhance membrane permeability nih.gov. The stability of the carbamate linkage itself can be a key consideration, as its hydrolysis rate is important for the activity profile of carbamate-bearing molecules nih.govacs.org.

Chemical derivatization strategies involve functional group selective reactions to introduce new moieties onto the parent structure nih.gov. For this compound, this could include acylation or esterification of the hydroxyl group, alkylation or acylation of the carbamate nitrogen, or modifications of the ethyl group. The choice of synthetic methodology is crucial for the facile synthesis of a wide variety of novel structures nih.govugent.bersc.org. Techniques such as covalent ligation reactions can be employed to generate multiple functional derivatives from simpler substrates ugent.be.

Exploration of Substituent Effects on Reactivity and Theoretical Interactions

The introduction of different substituents onto the this compound scaffold can significantly impact its reactivity and theoretical interactions. Substituent effects, such as inductive and steric effects, play a crucial role in determining the electronic distribution and spatial arrangement around the reactive centers of the molecule mdpi.comsemanticscholar.orgjustia.comresearchgate.net.

Theoretical studies, often employing computational methods like density functional theory (DFT), can provide insights into how substituents influence the molecule's electronic structure, reaction pathways, and interactions with other molecules or biological targets rsc.orgrsc.org. For example, electron-withdrawing substituents can alter the acidity or basicity of nearby functional groups, while bulky substituents can introduce steric hindrance, affecting reaction rates or binding affinity rsc.org.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural parameters with biological activity, often utilize descriptors that quantify inductive and steric effects of substituents mdpi.comsemanticscholar.orgresearchgate.netslideshare.net. While specific QSAR data for this compound derivatives might require dedicated research, the general principles applied to carbamates and related compounds can inform theoretical predictions about how modifications to this compound would affect its properties and interactions.

Theoretical interactions can also be explored through molecular docking and dynamics simulations, predicting how this compound derivatives might bind to potential target sites and the nature of those interactions (e.g., hydrogen bonding, van der Waals forces) mdpi.com. The carbamate group's ability to participate in hydrogen bonding is a key feature in its interactions nih.gov.

Chemical Space Exploration of this compound-Related Carbamates

Chemical space refers to the immense theoretical collection of all possible molecules mdpi.combiosolveit.dearxiv.org. Exploring the chemical space of this compound-related carbamates involves generating and evaluating a diverse set of molecules that share the core carbamate structure but vary in substituents and structural features. This exploration can be guided by computational methods and combinatorial synthesis techniques rsc.orgmdpi.combiosolveit.de.

Computational tools can help navigate this vast space by generating virtual libraries of potential derivatives and predicting their properties mdpi.combiosolveit.dearxiv.org. Strategies include using algorithms to enumerate possible substitutions on the this compound scaffold or exploring chemical reactions that can modify the existing structure or build new carbamate-containing molecules rsc.orgbiosolveit.de.

The chemical space of carbamates is extensive, given the various possibilities for substitution on the nitrogen and the ester oxygen, as well as modifications to the groups attached to the carbon bearing the trichloromethyl and hydroxyl functionalities in this compound nih.govacs.org. Exploring this space can reveal novel structures with potentially improved or altered properties compared to the parent compound.

Prodrug Design Principles and Theoretical Application to this compound

Prodrug design is a strategy used to improve the pharmaceutical and pharmacokinetic properties of a drug molecule by creating an inactive or less active derivative that is converted in vivo to the active parent drug slideshare.netresearchgate.net. Carbamate moieties are frequently utilized in prodrug design due to their bioreversible nature, undergoing hydrolysis to release the parent compound, carbon dioxide, and an alcohol or amine nih.govacs.orgresearchgate.netresearchgate.net.

The principles of prodrug design involve identifying a "synthetic handle" on the parent drug, typically a heteroatom-containing functional group, to which a promoiety is attached via a labile linkage researchgate.net. For this compound, the hydroxyl group or potentially the carbamate nitrogen could serve as attachment points for a promoiety. The promoiety is designed to improve properties such as solubility, stability, absorption, or targeted delivery slideshare.netresearchgate.net.

The theoretical application of prodrug design principles to this compound would involve considering how modifications could enhance its desirable attributes or mitigate any limitations, while ensuring the efficient release of the active species in the body. For example, if this compound had poor aqueous solubility, a prodrug approach could involve attaching a polar, soluble promoiety via a cleavable linker. Conversely, if improved membrane permeability was desired, a lipophilic promoiety might be considered.

The design of carbamate-based prodrugs requires careful consideration of the hydrolysis rate, as this dictates the duration and intensity of the resulting activity nih.govacs.org. The promoiety and the linkage to the parent molecule would be designed to undergo hydrolysis at a suitable rate, either chemically or enzymatically, to release this compound or a potentially active metabolite researchgate.netresearchgate.net.

Here is a theoretical example illustrating potential prodrug strategies for this compound:

| Prodrug Strategy | Modification Site | Theoretical Pro-moiety Example | Expected Outcome (Theoretical) |

| Enhanced Water Solubility | Hydroxyl Group | Phosphate or Glycoside | Increased solubility in aqueous media |

| Improved Lipophilicity | Carbamate Nitrogen | Long alkyl chain | Enhanced membrane permeability |

| Targeted Delivery | Hydroxyl Group | Ligand for specific receptor | Accumulation in target tissues |

This table presents theoretical applications based on general prodrug design principles for molecules with hydroxyl or amine functionalities, which are present in this compound. researchgate.net

Advanced Analytical Methodologies in Carbocloral Research

Spectroscopic Characterization Techniques (Theoretical and Research Applications)

Spectroscopic methods probe the interaction of electromagnetic radiation with Carbocloral molecules, yielding data about their structural features and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For this compound, ¹H NMR would provide information about the different types of hydrogen atoms present, their relative numbers, and their connectivity based on spin-spin coupling patterns. The characteristic signals for the ethyl group (CH₃CH₂-), the N-H proton, the O-H proton, and the proton on the carbon bearing the hydroxyl and trichloromethyl groups (-CH(OH)-CCl₃) would be expected. ¹³C NMR would reveal the distinct carbon environments within the molecule, including the carbonyl carbon (C=O), the ethyl carbons, and the carbon bonded to the three chlorine atoms (-CCl₃). While specific research findings detailing the full NMR spectra of this compound were not extensively found in the search results, the principles of NMR are directly applicable to its structural elucidation, allowing for confirmation of its ethyl carbamate (B1207046) and trichlorinated hydroxyethyl (B10761427) moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information by analyzing the masses of fragment ions produced when the molecule is ionized. For this compound (C₅H₈Cl₃NO₃, molecular weight ~236.48), mass spectrometry would typically show a molecular ion peak at or near this mass. Due to the presence of three chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern would be observed for the molecular ion and any fragments containing chlorine atoms. This pattern is highly diagnostic for the number of chlorine atoms in the fragment. Analysis of the fragmentation pattern provides insights into the molecule's substructures. For instance, cleavage of the carbamate linkage or fragmentation of the ethyl or trichlorinated portions of the molecule would yield characteristic fragment ions. Mass spectrometry, often coupled with chromatographic techniques (like GC-MS or LC-MS), is a standard method for identifying and confirming the presence of this compound and analyzing its potential degradation products or metabolites. google.com.pgnih.govgoogle.com

Chromatographic Separation Techniques (Research Applications)

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount in various samples.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography is a separation technique used for volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas through a stationary phase. Compounds separate based on their differential partitioning between the mobile gas phase and the stationary phase. GC is widely used for assessing the purity of a compound by identifying and quantifying impurities. It can also be used to analyze mixtures containing this compound. google.com.pgnih.govcabidigitallibrary.orgnist.gov For this compound to be analyzed by GC, it must be sufficiently volatile or be converted to a volatile derivative. Given its structure and melting point, it is likely amenable to GC analysis, possibly with some heating of the injection port and column. Coupling GC with mass spectrometry (GC-MS) is a powerful combination for both separation and identification of this compound and related substances in a sample. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly suitable for compounds that are not easily volatile or are thermally labile, although this compound might be analyzed by both GC and HPLC depending on the specific requirements. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on interactions between the analytes and the stationary phase. Different types of stationary phases and mobile phases can be used to optimize separation. HPLC is commonly used for the quantitative analysis of this compound in various matrices and for purifying samples. google.com.pggoogleapis.comgoogle.comorbit.comgoogle.com Detection is often achieved using a UV-Vis detector if the compound has a chromophore, or by mass spectrometry (HPLC-MS). nih.govgoogle.com Research findings indicate the use of HPLC for the analysis of various compounds, and the principles are directly applicable to this compound for purity assessment, quantification, and separation from related substances or matrix components. google.com.pggoogleapis.comgoogle.comorbit.com

Non Pharmacological Research Applications of Carbocloral and Its Analogs

Applications in Agricultural Chemistry Research

Agricultural chemistry research encompasses the study of chemical compounds in the context of agriculture, including pesticides, fertilizers, and soil interactions. cleancooking.orgunibo.itmcgill.canodai.ac.jp Carbocloral's structural features, particularly the trichloro-functionalized group, make it relevant for investigation within this field.

Role in the Development of New Chemical Entities beyond Traditional Uses

The study of existing chemical compounds, even those with established traditional uses, can provide valuable insights for the design and synthesis of new chemical entities (NCEs) with novel properties and applications. nih.gov this compound, with its unique structural features, could serve as a scaffold or lead compound for the development of NCEs in areas unrelated to its historical use as a hypnotic/sedative. This could involve structural modifications to alter its physical, chemical, or biological properties, potentially leading to compounds with applications in materials science, analytical chemistry, or other fields. The process of developing NCEs often involves exploring structure-activity relationships (SAR) to understand how changes in chemical structure impact function. bioinformation.net By studying this compound and its derivatives, researchers might identify substructures or motifs that confer desirable properties for non-traditional applications. Patent literature sometimes references compounds like this compound in the context of broader chemical libraries or as intermediates in the synthesis of other compounds, hinting at their potential role in the discovery of NCEs. google.comgoogle.comgoogle.comgoogle.comgoogle.com.pg

Future Directions and Emerging Research Avenues in Carbocloral Chemistry

Integration of Artificial Intelligence and Machine Learning in Carbocloral Research

One key area is the prediction of its physical and chemical properties based on its molecular structure. ML models can be trained on existing datasets of similar compounds to predict properties relevant to its handling, stability, or potential reactivity under various conditions. This could reduce the need for extensive experimental work in initial research phases.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound synthesis represents a significant future research direction. Traditional synthetic routes may involve the use of harsh reagents or generate considerable waste.

Future research could focus on developing more sustainable methods for producing this compound. This might involve exploring alternative catalysts, utilizing renewable feedstocks, or implementing solvent-free or aqueous-phase reactions ijnc.irsamaterials.com. For instance, investigating biocatalytic routes, employing enzymes to facilitate specific reaction steps under milder conditions, could offer a greener alternative to traditional chemical synthesis synthiaonline.comijnc.ir.

Another aspect is the optimization of reaction conditions to minimize energy consumption and maximize atom economy, where the proportion of the reactants that are incorporated into the final product is maximized ijnc.irsamaterials.com. Flow chemistry techniques, which offer precise control over reaction parameters and can enhance efficiency and reduce waste, could also be explored for this compound synthesis ijnc.ir. The pursuit of sustainable and environmentally friendly chemical processes is a driving force in modern chemistry, with advancements introducing eco-friendly alternatives that minimize waste and reduce energy consumption ijnc.irsamaterials.com. Catalysis-driven transformations and the use of renewable feedstocks are key developments in sustainable synthesis ijnc.ir.

Exploration of Novel Theoretical Interactions and Uncharted Chemical Reactivity

Theoretical and computational chemistry play a crucial role in understanding the fundamental nature of chemical compounds and predicting their behavior mdpi.comnsps.org.ng. For this compound, future research can delve into exploring novel theoretical interactions and uncharted chemical reactivity using advanced computational methods like Density Functional Theory (DFT).

Computational studies can provide insights into the electronic structure of this compound, its potential reaction pathways, and the stability of possible intermediates. This can help predict how this compound might interact with other molecules or catalysts under different conditions, potentially revealing new reaction chemistries or decomposition pathways. DFT is a widely used computational method for determining the electronic structure of matter and is employed in analyzing and predicting chemical reactivity nsps.org.ng. Theoretical studies can determine chemical descriptors and analyze the reactivity of compounds chemrevlett.com.

Exploring uncharted chemical reactivity could involve investigating this compound's behavior under extreme conditions, in novel reaction environments, or in the presence of unconventional reagents or catalysts. Theoretical calculations can guide these experimental explorations by identifying energetically favorable pathways and predicting potential products. Understanding chemical reactivity is at the core of chemistry, and theoretical chemistry develops new approaches to model and predict reactivity mdpi.com. Computational chemistry can be used to understand chemical reactions by examining molecular orbitals like HOMO and LUMO nsps.org.ng.

Development of Advanced Analytical Techniques for Trace Analysis of this compound and its Byproducts

Accurate and sensitive analytical techniques are essential for monitoring the presence of chemical compounds, especially at trace levels. For this compound, the development of advanced analytical methods is important for various research purposes, including studying its environmental fate, monitoring its presence in complex mixtures, or analyzing reaction byproducts.

Future research in this area could focus on developing highly sensitive and selective methods for the detection and quantification of this compound and its potential degradation products or impurities. Techniques such as advanced chromatography coupled with high-resolution mass spectrometry (GC-MS, LC-MS, HRMS) are powerful tools for trace analysis and identification of unknown substances ufz.deintertek.com. These methods can achieve very low levels of detection, in the parts per million (ppm), parts per billion (ppb), and even parts per trillion (ppt) ranges, depending on the sample matrix intertek.com.

Developing robust sample preparation methods that can effectively extract and concentrate this compound and its byproducts from various matrices is also a critical aspect of trace analysis chemie-brunschwig.ch. Research into novel extraction techniques, microextraction methods, or automated sample preparation workflows can enhance the sensitivity and efficiency of the analysis. Advanced analytical methods such as ICP-OES, ICP-MS, flame AAS, and graphite (B72142) furnace AAS are employed for trace element analysis sigmaaldrich.com. Chemical trace analysis is vital for resolving industry problems and involves employing highly sensitive instrumentation and specific analytical methods intertek.com. Modern chromatographic techniques have excellent separation power and are versatile for trace analysis chemie-brunschwig.ch.

These advanced analytical techniques are not only crucial for quantifying this compound but also for identifying and characterizing any byproducts formed during synthesis, storage, or potential degradation. Understanding the nature and quantity of these byproducts is important for a comprehensive chemical profile of this compound.

Q & A

Q. How can researchers design a reproducible synthesis protocol for Carbocloral?

Q. What strategies ensure accurate characterization of this compound’s chemical purity and stability?

Use orthogonal analytical methods:

- Purity : Combine HPLC with UV-Vis spectroscopy and elemental analysis.

- Stability : Conduct accelerated degradation studies under controlled conditions (e.g., light, heat, humidity) and monitor via chromatographic retention times .

Validate methods using reference standards and report limits of detection/quantitation. Cross-reference results with published spectral databases to confirm structural integrity .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

- Search Strategy : Use keywords (e.g., “this compound pharmacokinetics,” “metabolites”) in databases like PubMed, Scopus, and Web of Science. Apply Boolean operators to filter studies by species, dosage, and endpoints .

- Quality Assessment : Prioritize primary sources from high-impact journals. Exclude non-peer-reviewed or commercially biased studies. Use tools like PRISMA flowcharts to document inclusion/exclusion criteria .

- Data Synthesis : Tabulate findings (e.g., IC50 values, toxicity thresholds) to identify consensus or gaps .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound be resolved?

Contradictions often arise from methodological variability. To address this:

- Reanalyze Raw Data : Request datasets from prior studies (if available) and apply uniform statistical models (e.g., non-linear regression for dose-response curves) .

- Control Variables : Compare studies controlling for factors like bioavailability differences (e.g., administration route, formulation) .

- Meta-Analysis : Use software like RevMan to pool data and assess heterogeneity. Report confidence intervals to quantify uncertainty .

Q. What advanced methods optimize this compound’s detection in complex biological matrices?

- Sample Preparation : Employ solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.

- Instrumentation : Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Validate assays per FDA/ICH guidelines, including recovery rates and matrix effects .

- Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm specificity .

Q. How can computational and experimental approaches elucidate this compound’s mechanism of action?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate predictions using mutagenesis or SPR assays .

- In Vitro/In Vivo Studies : Design dose-response experiments in cellular or animal models. Measure biomarkers (e.g., enzyme inhibition) and correlate with computational data .

- Iterative Refinement : Adjust hypotheses based on discrepancies between predicted and observed outcomes .

Methodological Considerations

- Data Presentation : Include tables summarizing synthesis conditions, analytical results, and statistical parameters. Use graphs (e.g., dose-response curves, degradation profiles) to visualize trends .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Interdisciplinary Collaboration : Partner with statisticians for robust data analysis and pharmacologists for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.